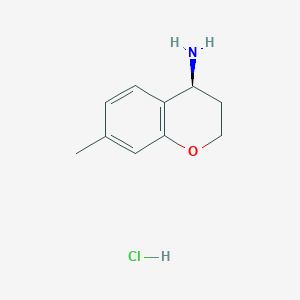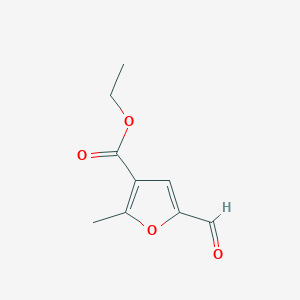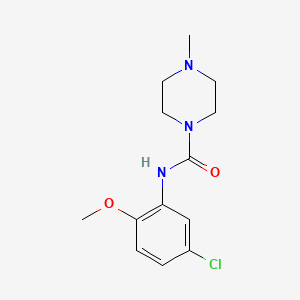![molecular formula C13H13FN2O3 B1653880 5-[(4-fluorophenyl)methyl]-1,3-dimethyl-1,3-diazinane-2,4,6-trione CAS No. 2027543-02-6](/img/structure/B1653880.png)
5-[(4-fluorophenyl)methyl]-1,3-dimethyl-1,3-diazinane-2,4,6-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the chemical structure “5-[(4-fluorophenyl)methyl]-1,3-dimethyl-1,3-diazinane-2,4,6-trione” is a complex organic molecule This structure indicates a benzene ring substituted with a functional group containing a cyclic amide
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzene ring and subsequent introduction of the cyclic amide group. Common synthetic routes include:
Nitration and Reduction: The benzene ring is first nitrated and then reduced to introduce amino groups.
Cyclization: The amino groups undergo cyclization reactions to form the cyclic amide structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes followed by cyclization and fluorination. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and specific temperature and pressure conditions.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The cyclic amide group can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyclic amide to amines.
Substitution: The benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents.
Major Products
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amines and other reduced derivatives.
Substitution: Formation of halogenated or nitrated benzene derivatives.
Applications De Recherche Scientifique
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique structure and functional groups.
Industry: Used in the production of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets. The cyclic amide group can interact with enzymes and receptors, potentially inhibiting or activating biological pathways. The fluorine atoms enhance the compound’s stability and bioavailability, making it a promising candidate for pharmaceutical applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzene derivatives: Compounds with similar benzene ring structures but different substituents.
Cyclic amides: Compounds with similar cyclic amide structures but different ring sizes or substituents.
Uniqueness
This compound is unique due to the combination of a benzene ring with a cyclic amide and fluorine atoms. This combination imparts specific chemical and physical properties, making it distinct from other similar compounds.
Propriétés
Numéro CAS |
2027543-02-6 |
|---|---|
Formule moléculaire |
C13H13FN2O3 |
Poids moléculaire |
264.25 |
Nom IUPAC |
5-[(4-fluorophenyl)methyl]-1,3-dimethyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C13H13FN2O3/c1-15-11(17)10(12(18)16(2)13(15)19)7-8-3-5-9(14)6-4-8/h3-6,10H,7H2,1-2H3 |
Clé InChI |
JTLLROYWUHVMOK-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C(C(=O)N(C1=O)C)CC2=CC=C(C=C2)F |
SMILES canonique |
CN1C(=O)C(C(=O)N(C1=O)C)CC2=CC=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine hydrochloride](/img/structure/B1653799.png)









![(3S,3Ar,9aS)-1-benzyl-3-phenyl-3,3a,4,6,7,8,9,9a-octahydro-2H-pyrrolo[3,2-b]azocin-5-one](/img/structure/B1653816.png)


